

# Technical Guide: Phenoxy-d5-acetic acid in Quantitative Analysis

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## Compound of Interest

Compound Name: *Phenoxy-d5-acetic Acid*

Cat. No.: *B027105*

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## Introduction

**Phenoxy-d5-acetic acid** is the deuterated form of phenoxyacetic acid, a compound belonging to the class of phenoxy herbicides. Due to its isotopic labeling, **Phenoxy-d5-acetic acid** serves as an ideal internal standard for the accurate quantification of phenoxyacetic acid and its analogues in various complex matrices. Its physical and chemical properties closely mirror those of the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, which corrects for matrix effects and variations in instrument response. This guide provides an in-depth overview of its properties, applications, and the methodologies for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Core Properties of Phenoxy-d5-acetic acid

The fundamental properties of **Phenoxy-d5-acetic acid** are essential for its application as an analytical standard.

| Property          | Value  |
|-------------------|--|
| CAS Number        | 154492-74-7[1]   |
| Molecular Formula | C <sub>8</sub> H <sub>3</sub> D <sub>5</sub> O <sub>3</sub>                |
| Molecular Weight  | 157.18 g/mol [1]   |
| Synonyms          | 2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid,<br>Phenoxy-d5-ethanoic Acid |
| Appearance        | White to off-white solid   |
| Storage           | 2-8°C for long-term storage  |

## Application in Quantitative Analysis via LC-MS/MS

**Phenoxy-d5-acetic acid** is predominantly used as an internal standard in isotope dilution mass spectrometry for the precise measurement of phenoxyacetic acid herbicides in environmental and biological samples. The methodology leverages the high sensitivity and selectivity of LC-MS/MS, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

## Mass Spectrometry Parameters

Accurate quantification relies on specific MRM transitions for both the target analyte (Phenoxyacetic acid) and the internal standard (**Phenoxy-d5-acetic acid**). The analysis is typically performed in negative electrospray ionization (ESI) mode.

| Compound               | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|------------------------|---------------------|-------------------|-----------------------|
| Phenoxyacetic acid     | 151.0               | 93.0              | Not specified         |
| Phenoxy-d5-acetic acid | 156.1               | 98.0              | Not specified         |

Note: While specific collision energies are instrument-dependent and require optimization, the provided precursor-product ion pairs are characteristic for fragmentation.

## Experimental Protocols

Below is a detailed protocol for the analysis of phenoxyacetic acid in water samples using **Phenoxy-d5-acetic acid** as an internal standard. This protocol is a synthesis of methodologies reported in analytical literature.

### Standard Solution Preparation

- **Primary Stock Solutions:** Prepare individual stock solutions of phenoxyacetic acid and **Phenoxy-d5-acetic acid** in HPLC-grade methanol at a concentration of 100 µg/mL.
- **Working Standard Solutions:** Create a mixed working standard solution containing the unlabeled phenoxyacetic acid at various concentrations (e.g., 10, 50, 100, 500 ng/mL).
- **Internal Standard Spiking Solution:** Prepare a working solution of **Phenoxy-d5-acetic acid** at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples and calibration standards.

### Sample Preparation (Solid-Phase Extraction - SPE)

- **Sample Acidification:** Acidify water samples (e.g., 500 mL) to a pH below 3 with an acid like formic acid.
- **Spiking:** Add a known volume of the **Phenoxy-d5-acetic acid** internal standard solution to each sample.
- **SPE Cartridge Conditioning:** Condition a C18 SPE cartridge by passing methanol followed by acidified deionized water.
- **Sample Loading:** Load the acidified water sample onto the SPE cartridge at a steady flow rate.
- **Washing:** Wash the cartridge with deionized water to remove interferences.
- **Drying:** Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.
- **Elution:** Elute the analytes from the cartridge using a suitable solvent like methanol or acetonitrile.

- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).

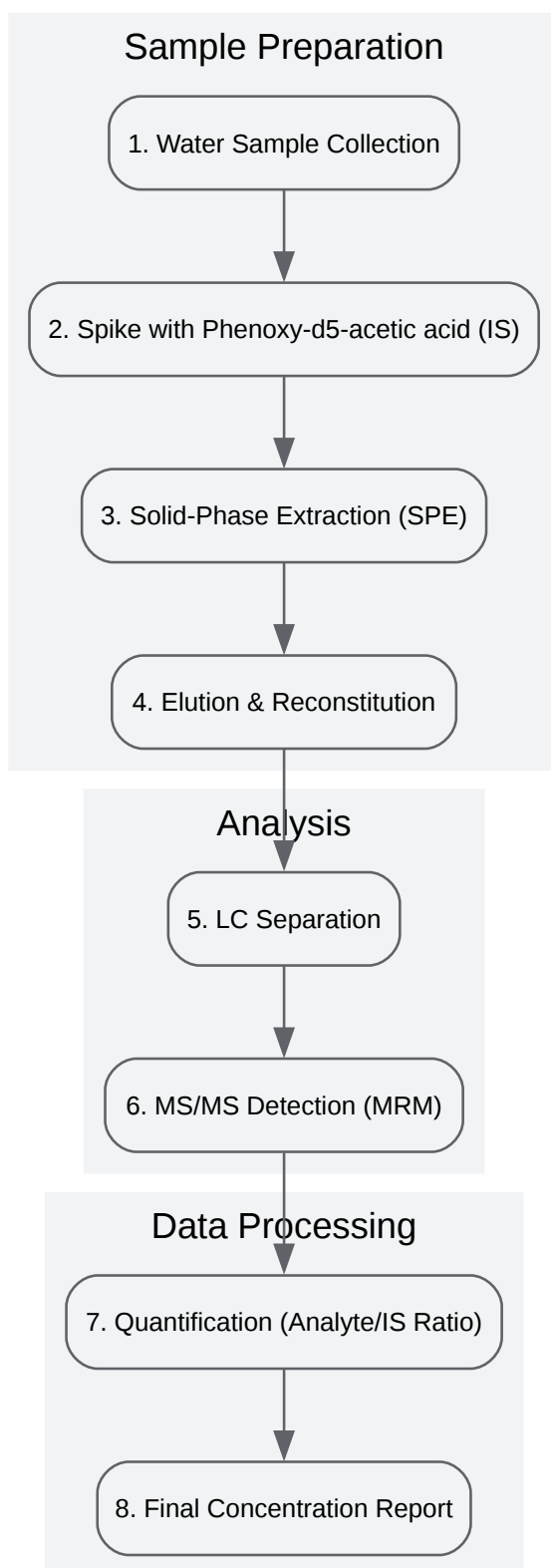
## LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
  - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3  $\mu$ m particle size).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A linear gradient starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over a run time of approximately 10-15 minutes.
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 10  $\mu$ L.
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.
  - Scan Type: Multiple Reaction Monitoring (MRM).
  - Gas Temperature:  $\sim$ 350°C.
  - Gas Flow: Instrument-specific optimized values for nebulizer and drying gases.
  - Capillary Voltage:  $\sim$ 3.0 - 4.0 kV.

## Visualizations

### Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for quantifying phenoxyacetic acid using **Phenoxy-d5-acetic acid** as an internal standard.

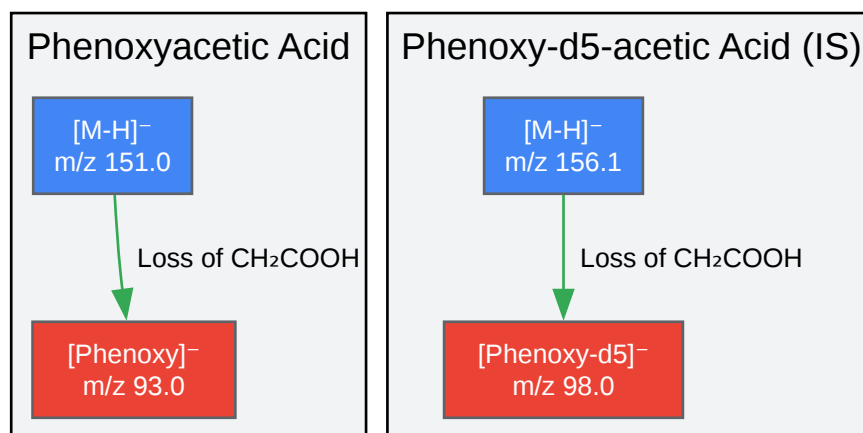


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Caption: Workflow for phenoxyacetic acid analysis using an internal standard.

## Conceptual Fragmentation Pathway

This diagram shows the conceptual fragmentation of phenoxyacetic acid and its deuterated analog in the mass spectrometer, which forms the basis of the MRM experiment.



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Caption: Fragmentation pathway for MRM analysis.

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## References

- 1. [clearsynth.com](https://clearsynth.com) [clearsynth.com]
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